molecular formula C9H18ClF2NO B2374389 2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride CAS No. 2490431-99-5

2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride

Cat. No.: B2374389
CAS No.: 2490431-99-5
M. Wt: 229.7
InChI Key: QJZJABGCWBTCHT-UHFFFAOYSA-N
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Description

2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C9H17F2NO·HCl and a molecular weight of 229.7 g/mol . It is known for its unique structure, which includes a difluorocyclohexyl group attached to a propanol backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride typically involves the following steps:

    Formation of the Difluorocyclohexyl Intermediate: The initial step involves the preparation of the difluorocyclohexyl intermediate through a fluorination reaction.

    Amination: The intermediate is then subjected to an amination reaction to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Purification Steps: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted amines.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may play a role in modulating the compound’s activity, while the amino group can interact with biological receptors or enzymes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorocyclohexyl group provides stability and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

2-amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO.ClH/c10-9(11)3-1-7(2-4-9)5-8(12)6-13;/h7-8,13H,1-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZJABGCWBTCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(CO)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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